molecular formula C14H8Cl2F3NO B5733062 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide

2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B5733062
M. Wt: 334.1 g/mol
InChI Key: NDSFMEYOPPFZIW-UHFFFAOYSA-N
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Description

2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a benzene ring, making it a halogenated aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-chloro-2-(trifluoromethyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(2-chloro-4-trifluoromethyl-phenyl)-benzamide
  • 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide

Uniqueness

2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F3NO/c15-8-5-6-12(10(7-8)14(17,18)19)20-13(21)9-3-1-2-4-11(9)16/h1-7H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSFMEYOPPFZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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